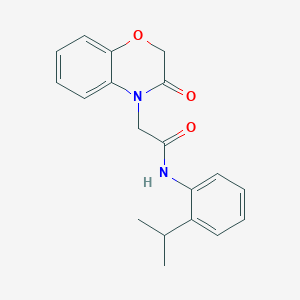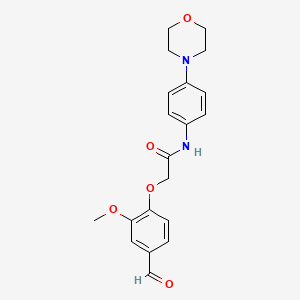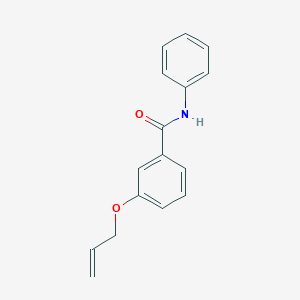![molecular formula C16H25ClN2O B4403472 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4403472.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride is a chemical compound with a complex structure that includes an indene moiety linked to a piperazine ring
Preparation Methods
The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene-5-ol with an appropriate alkylating agent to form the intermediate compound. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds, such as:
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine: This compound lacks the methyl group on the piperazine ring, which may result in different chemical and biological properties.
2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride: This compound has a piperidine ring instead of a piperazine ring, which can affect its reactivity and interactions with biological targets.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: This compound has a different functional group (ketone) and may exhibit distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which combines the indene moiety with a methyl-substituted piperazine ring, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-17-7-9-18(10-8-17)11-12-19-16-6-5-14-3-2-4-15(14)13-16;/h5-6,13H,2-4,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDSXOXTDRBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(CCC3)C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4403397.png)

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4403408.png)
![2-[(2-aminophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4403411.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B4403424.png)
![N~1~-[3-(Acetylamino)phenyl]-4-[(3-methylphenoxy)methyl]benzamide](/img/structure/B4403433.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403443.png)

![2-methoxy-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B4403459.png)

![1-[3-Methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4403479.png)
![4-[2-(4-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4403480.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
